This compound is classified as a substituted phenylpropylamine derivative. It is synthesized from N-methyl-3-hydroxy-3-(phenyl)propylamine and 1-chloro-4-(trifluoromethyl)benzene through a series of chemical reactions involving alkaline conditions. The hydrochloride form indicates that it is combined with hydrochloric acid to enhance its stability and solubility in aqueous solutions, making it suitable for pharmaceutical applications .
The synthesis of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride involves several steps:
The molecular structure of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride can be described as follows:
The three-dimensional conformation of the molecule plays a crucial role in its interaction with biological targets, particularly serotonin receptors .
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride participates in various chemical reactions typical for amines, including:
These reactions are significant for modifying the compound for various therapeutic applications or enhancing its pharmacological profile .
The mechanism of action of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride primarily involves its role as a selective serotonin reuptake inhibitor (SSRI). It works by:
Research indicates that this mechanism underlies its efficacy in treating mood disorders such as major depressive disorder and anxiety disorders .
The physical and chemical properties of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride are essential for understanding its behavior in biological systems:
These properties influence how the compound can be formulated into pharmaceutical preparations .
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride has several scientific applications:
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride represents a chiral molecule of significant interest in medicinal chemistry. Its systematic name is (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, with the molecular formula C₁₆H₁₇ClF₃NO and a molecular weight of 331.76 g/mol [2] [4]. The compound is characterized by three key structural elements: a phenyl ring, a 4-(trifluoromethyl)phenoxy group, and a propylamine chain terminating in a hydrochloride salt. The stereocenter at the 3-position gives rise to enantiomeric forms, with the (R)-enantiomer exhibiting distinct pharmacological properties compared to its (S)-counterpart [4].
The compound is identified by several CAS Registry Numbers, including 127685-30-7 for the (R)-enantiomer hydrochloride salt and 138614-32-1 for the alternative stereochemical designation (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride [2] [4]. Common synonyms include Seproxetine hydrochloride and (R)-Fluoxetine intermediate, reflecting its relationship to the blockbuster antidepressant fluoxetine [2]. The compound's SMILES notation (Cl.FC(F)(F)c2ccc(OC@@HCCN)cc2) and InChIKey (GMTWWEPBGGXBTO-XFULWGLBSA-N) provide unambiguous machine-readable descriptors of its stereochemistry and atomic connectivity [4].
Table 1: Nomenclature and Identifiers of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
Nomenclature System | Designation |
---|---|
IUPAC Name | (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride |
Molecular Formula | C₁₆H₁₇ClF₃NO |
Molecular Weight | 331.76 g/mol |
CAS Registry Numbers | 127685-30-7, 138614-32-1 |
Common Synonyms | Seproxetine hydrochloride; (R)-Fluoxetine intermediate |
SMILES | Cl.FC(F)(F)c2ccc(OC@@HCCN)cc2 |
InChIKey | GMTWWEPBGGXBTO-XFULWGLBSA-N |
The discovery of (R)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is intrinsically linked to the development of fluoxetine hydrochloride (Prozac), the first commercially successful selective serotonin reuptake inhibitor (SSRI). In the early 1970s, researchers at Eli Lilly initiated a program to develop agents targeting serotonergic neurotransmission based on emerging evidence supporting the monoamine hypothesis of depression [1] [3]. This hypothesis proposed that depression resulted from a deficiency in central monoamine function, particularly serotonin (5-hydroxytryptamine, 5-HT) [1].
The racemic precursor, 3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine (CAS 56161-73-0), was synthesized as part of a systematic structure-activity relationship study [8]. Molecular optimization efforts focused on modifying the phenoxy phenylpropylamine scaffold to enhance selectivity for serotonin transporters over norepinephrine transporters [1] [3]. Researchers led by David T. Wong and Bryan B. Molloy discovered that N-methylation of the propylamine terminus yielded fluoxetine (LY110140), which demonstrated exceptional pharmacological properties [1] [7]. The chiral resolution of the intermediate propylamine compound enabled investigation of stereospecific effects, revealing that the (R)-enantiomer possessed distinct binding characteristics compared to the (S)-enantiomer [4]. This compound served as a crucial synthetic intermediate in the production of enantiomerically enriched fluoxetine, contributing to the development of one of the most influential psychopharmacological agents in medical history [3] [7].
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride embodies the essential pharmacophore framework of SSRI antidepressants. Its structure consists of three critical regions: the basic amine moiety responsible for interaction with the serotonin transporter (SERT) binding pocket, the phenoxy linker providing optimal spatial separation, and the aromatic systems (phenyl and trifluoromethylphenyl rings) that facilitate hydrophobic interactions [4] [6] [8]. The trifluoromethyl (-CF₃) group plays a pivotal role in enhancing the compound's binding affinity and metabolic stability through its strong electron-withdrawing properties and lipophilicity [6] [8].
The stereochemistry at the chiral center significantly influences pharmacological activity. The (R)-configuration positions the aromatic systems in a specific spatial orientation that favors interaction with the serotonin transporter protein [4]. This compound served as the essential chiral building block for producing enantiomerically enriched fluoxetine, allowing researchers to explore stereospecific effects on serotonin reuptake inhibition [6] [8]. The propylamine chain length was optimized during medicinal chemistry development, as shorter or longer chains demonstrated reduced affinity for SERT [1] [8]. When compared to the N-methylated derivative fluoxetine, this primary amine derivative retains significant SERT binding capacity while exhibiting altered metabolic pathways and distribution profiles, making it valuable for structure-activity relationship studies [6] [8].
Table 2: Key Structural Features of the SSRI Pharmacophore in the Compound
Structural Element | Role in Pharmacological Activity | Structure-Activity Relationship Insights |
---|---|---|
Primary Amine Terminal Group | Ion-pair formation with aspartate residue in SERT binding pocket | Methylation (→ fluoxetine) slightly increases potency but dramatically alters metabolic profile |
Phenoxy Linker | Optimal 3-atom spacer separating aromatic systems | Shorter chains reduce SERT affinity; oxygen atom essential for conformational flexibility |
Phenyl Ring | Hydrophobic interactions with SERT binding pocket | Substitution at meta-position can enhance selectivity but reduces metabolic stability |
4-Trifluoromethylphenyl Ring | Enhanced binding affinity through hydrophobic and electronic effects | Trifluoromethyl group optimal for potency; other substituents (Cl, Br) show reduced activity |
(R)-Stereochemistry | Optimal spatial arrangement of aromatic systems | (R)-enantiomer demonstrates higher SERT affinity than (S)-counterpart in fluoxetine series |
The compound remains an indispensable chemical tool for investigating the stereochemical requirements of serotonin reuptake inhibition and for synthesizing enantiomerically defined SSRIs [4] [6]. Its structural framework continues to inform the design of novel antidepressants targeting specific transporter isoforms with improved selectivity profiles and reduced off-target effects [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5